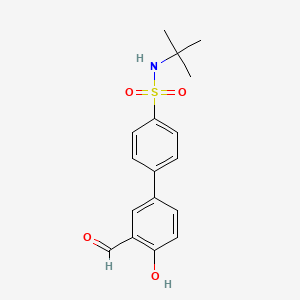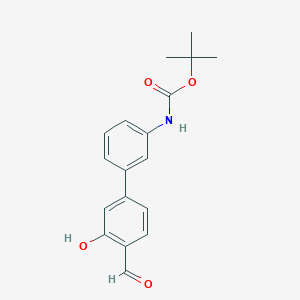![molecular formula C17H17NO4S B6379168 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261926-05-9](/img/structure/B6379168.png)
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is a synthetic compound that is used for a variety of purposes in scientific research. It is a highly versatile compound that can be used to study a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has a wide range of applications in scientific research. It has been used to study the effects of various drugs on biochemical pathways, to investigate the mechanism of action of different drugs, and to study the effects of various compounds on cells and tissues. It has also been used to study the effects of environmental pollutants on human health, as well as to study the effects of different compounds on the immune system.
Wirkmechanismus
The mechanism of action of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also thought to act as an inhibitor of certain proteins, such as cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, such as ibuprofen, and to reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, and to reduce the expression of certain genes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, in lab experiments has a number of advantages. It is a highly versatile compound that can be used to study a range of biochemical and physiological effects. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use. For example, it is not soluble in water, which limits its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. These include further research into its mechanism of action, its effects on different biochemical pathways, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its use as a drug delivery system, as well as its potential use as an adjuvant to enhance the efficacy of certain drugs. Finally, further research could be conducted into its potential use as a biomarker for the detection of certain diseases.
Synthesemethoden
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is synthesized by a method called the sulfonation of 2-formyl-4-phenylphenol. This method involves the use of a sulfonating agent, such as sulfur trioxide or sulfuric acid, to convert the phenol into the sulfonated product. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures between 0°C and 50°C. The reaction is usually complete within 2-3 hours.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-11-14(5-8-17(15)20)13-3-6-16(7-4-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVCEBYQLMFSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685389 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261926-05-9 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
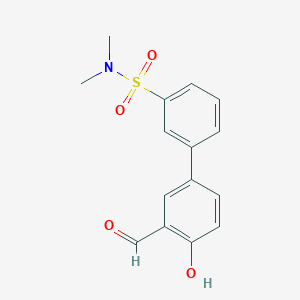

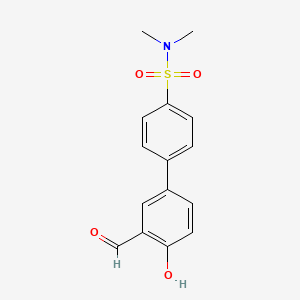

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
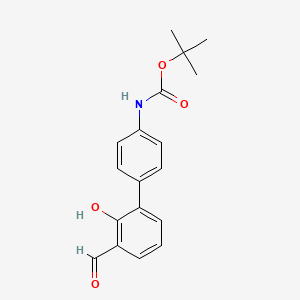
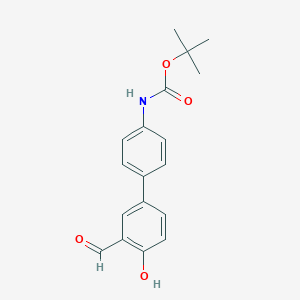
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

